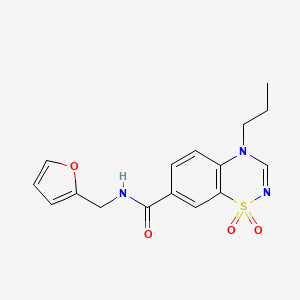![molecular formula C18H18N2O4 B5076319 N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide](/img/structure/B5076319.png)
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[221]hept-5-ene core, which is fused with a cyclopropane ring, and is further functionalized with formyl, methyl, and nitrophenyl groups
Méthodes De Préparation
The synthesis of N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.1]hept-5-ene core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the cyclopropane ring: This step often involves a Simmons-Smith reaction, where a methylene group is inserted into the double bond of the bicyclo[2.2.1]hept-5-ene core.
Functionalization with formyl, methyl, and nitrophenyl groups: These groups can be introduced through a series of substitution and addition reactions, using reagents such as formyl chloride, methyl iodide, and nitrobenzene derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity, as well as the development of scalable reaction conditions.
Analyse Des Réactions Chimiques
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[22
Chemistry: The compound’s unique spirocyclic structure makes it a valuable model for studying stereochemistry and reaction mechanisms.
Biology: The compound could be used as a probe to investigate biological pathways involving spirocyclic compounds.
Medicine: The compound’s functional groups may allow it to interact with biological targets, making it a potential lead compound for drug discovery.
Mécanisme D'action
The mechanism by which N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. For example, the nitrophenyl group could participate in electron transfer reactions, while the formyl group could form covalent bonds with nucleophilic sites on proteins or other biomolecules. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide include other spirocyclic compounds with bicyclo[2.2.1]hept-5-ene cores, such as:
Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-: This compound features a methoxy group instead of the formyl and nitrophenyl groups.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: This compound lacks the spirocyclic structure and additional functional groups present in the target compound.
The uniqueness of N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide lies in its combination of functional groups and spirocyclic framework, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-14-5-6-15(18(14)7-8-18)16(11)17(22)19(10-21)12-3-2-4-13(9-12)20(23)24/h2-6,9-11,14-16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABITEUDZCOMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC(C1C(=O)N(C=O)C3=CC(=CC=C3)[N+](=O)[O-])C24CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
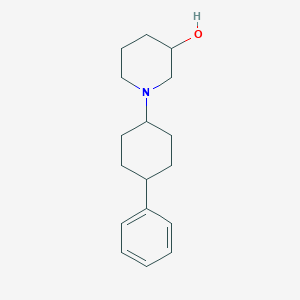
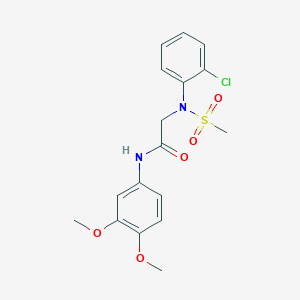
![1-(5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinyl)azocane](/img/structure/B5076263.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5076268.png)
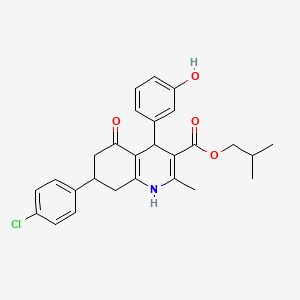
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5076279.png)
![1-(4-methoxyphenyl)-5-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]-2-phenylethenyl]tetrazole](/img/structure/B5076284.png)
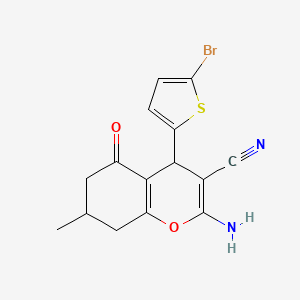
![1-(3,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5076295.png)

![4-({4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5076303.png)
![2-{[(2-phenylcyclopropyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5076304.png)
![3-[3-acetyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5076314.png)
